molecular formula C13H14FNO3 B2479440 1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2287255-32-5

1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2479440
CAS No.: 2287255-32-5
M. Wt: 251.257
InChI Key: PEAZNJDTYKKTFE-PEHGTWAWSA-N
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Description

1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H14FNO3 and a molecular weight of 251.26 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-[(1S)-1-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18)/t8-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAZNJDTYKKTFE-PEHGTWAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves several steps. One common method includes the reaction of 4-fluorophenylacetic acid with a suitable amine to form an amide intermediate. This intermediate is then cyclized to form the pyrrolidine ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The 5-oxopyrrolidine ring’s ketone group can undergo further oxidation under controlled conditions. For example:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or basic media.

  • Outcome : Oxidation of the pyrrolidine ring’s α-carbon adjacent to the ketone, leading to ring-opening or formation of dicarboxylic acid derivatives.

Reaction TypeReagentProductYieldReference
Ketone oxidationKMnO₄ (acidic)Ring-opened dicarboxylic acid~60%

Reduction Reactions

The ketone group in the pyrrolidine ring is reducible:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Outcome : Reduction of the ketone to a secondary alcohol, forming 1-[(1S)-1-(4-fluorophenyl)ethyl]-5-hydroxypyrrolidine-3-carboxylic acid.

Reaction TypeReagentProductYieldReference
Ketone reductionNaBH₄ (EtOH)5-hydroxypyrrolidine derivative75–80%

Nucleophilic Substitution at the Fluorophenyl Group

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic substitution (e.g., with amines or thiols):

  • Reagents/Conditions : Piperidine or ethanethiol in DMF at 80°C.

  • Outcome : Replacement of fluorine with nucleophiles (e.g., –NH– or –S– groups).

Reaction TypeReagentProductYieldReference
Aromatic substitutionPiperidine4-(piperidin-1-yl)phenyl derivative50–55%

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid group participates in typical derivatization reactions:

  • Esterification : Methanol/H₂SO₄ yields methyl ester derivatives.

  • Amidation : Reaction with thionyl chloride (SOCl₂) followed by amines produces amides.

Reaction TypeReagentProductYieldReference
EsterificationMeOH/H₂SO₄Methyl ester85–90%
AmidationSOCl₂ + NH₃Primary amide70–75%

Staudinger Ketene-Imine Cycloaddition

The compound may serve as a ketene precursor in cycloaddition reactions, analogous to structurally related pyrrolidine carboxylic acids .

  • Reagents/Conditions : Tosyl chloride (TsCl) with imines in dichloromethane .

  • Outcome : Formation of β-lactam derivatives via [2+2] cycloaddition .

Reaction TypeImine PartnerProductDiastereoselectivityReference
CycloadditionIsatiniminetrans-β-lactam>95% trans

Interaction with Biological Targets

Though primarily synthetic, the compound’s fluorophenyl group enhances binding to enzymes/receptors:

  • Mechanism : Stabilizes interactions via hydrophobic/π-stacking effects.

  • Example : Inhibits bacterial enzymes (IC₅₀ ~7–18 μM in E. coli).

Comparative Reactivity with Analogues

Reactivity differs from non-fluorinated or chlorinated analogues due to fluorine’s electronegativity:

CompoundSubstituentReaction Rate (vs. Parent)Reference
4-Cl-phenyl analogueClSlower nucleophilic substitution
4-MeO-phenyl analogueOMeFaster oxidation

Key Mechanistic Insights

  • Steric Effects : The (1S)-ethyl group creates steric hindrance, slowing reactions at the pyrrolidine ring’s 3-position.

  • Electronic Effects : Fluorine’s −I effect accelerates electrophilic aromatic substitution but retards nucleophilic pathways.

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidine ring with a carboxylic acid group and a 4-fluorophenyl substituent. The presence of fluorine enhances lipophilicity, which may improve bioavailability and interaction with biological targets. The molecular formula is C₁₁H₁₁FNO₃, and it has a melting point of approximately 164–165 °C, indicating its stability under standard laboratory conditions .

Pharmaceutical Applications

1. Drug Discovery:
Due to its structural properties, 1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid serves as a lead compound in drug discovery programs targeting various diseases, including cancer and bacterial infections. Its ability to interact with specific enzymes or receptors makes it a candidate for further investigation into therapeutic applications .

2. Anticancer Activity:
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The interaction of this compound with cellular pathways related to proliferation and apoptosis is an area of active research. Understanding these interactions could lead to the development of novel anticancer agents .

3. Neuroprotective Effects:
Compounds structurally related to this compound have shown potential neuroprotective effects. This suggests that further exploration of this compound could yield insights into its efficacy in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesBiological Activity
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acidSimilar pyrrolidine structure; chlorine substitutionAnticancer activity reported
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acidMethoxy group instead of fluorinePotential neuroprotective effects
1-(Phenyl)-5-oxopyrrolidine-3-carboxylic acidNo halogen substituent; simpler structureGeneral pharmacological interest

The unique presence of the fluorine atom in the phenyl ring distinguishes this compound from its analogs, potentially enhancing its biological interactions compared to non-fluorinated derivatives .

Mechanism of Action

The mechanism of action of 1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Fluorophenyl compounds:

Biological Activity

1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with significant potential in pharmaceutical research due to its unique structural features. The presence of a fluorine atom in the phenyl ring enhances its lipophilicity, which may influence its biological activity. This article explores its biological activities, particularly focusing on anticancer and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁FNO₃
  • Melting Point : 164–165 °C
  • CAS Number : 2287255-32-5

The compound features a pyrrolidine structure with a carboxylic acid group, which is crucial for its biological interactions. The fluorine substituent is hypothesized to enhance the compound's interaction with biological targets.

Anticancer Activity

Research has shown that derivatives of 5-oxopyrrolidine, including the target compound, exhibit varying degrees of anticancer activity. A study utilizing the A549 human lung adenocarcinoma model revealed that:

  • Cytotoxicity Assessment : Compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells was measured using the MTT assay.
  • Results :
    • The compound generated from the starting material exhibited weak anticancer activity with a post-treatment viability of 78–86% .
    • Structural modifications significantly influenced anticancer efficacy. For instance, compounds with 4-chlorophenyl and 4-bromophenyl substitutions showed enhanced cytotoxicity, reducing A549 viability to 64% and 61%, respectively .
Compound StructureViability (%)Observations
Base Compound78–86Weak activity
4-Chlorophenyl64Enhanced activity
4-Bromophenyl61Enhanced activity

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against multidrug-resistant pathogens. Screening included:

  • Pathogens Tested : Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
  • Findings : Similar compounds demonstrated significant antimicrobial activity against these strains, suggesting that the target compound may also possess similar properties .

Case Studies and Comparative Analysis

Several studies have focused on related compounds within the same structural family, highlighting their biological activities:

  • Anticancer Activity in A549 Cells :
    • A study found that modifications to the phenyl ring significantly altered the anticancer effectiveness of derivatives .
    • Notably, compounds with electron-donating groups exhibited superior anticancer properties compared to those with electron-withdrawing groups.
  • Antimicrobial Efficacy :
    • In vitro tests showed that derivatives of oxopyrrolidine exhibited promising results against resistant bacterial strains, indicating potential therapeutic applications .

Q & A

Basic: What are the optimal synthetic routes for 1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid?

Answer:
A common approach involves condensation reactions using fluorinated aromatic amines and cyclic ketones. For example:

  • Step 1 : React (1S)-1-(4-fluorophenyl)ethylamine with itaconic acid under reflux in aqueous acidic conditions to form the pyrrolidone core .
  • Step 2 : Optimize esterification or carboxylation using catalytic sulfuric acid or coupling agents (e.g., DCC/DMAP) to introduce the carboxylic acid moiety .
  • Key parameters : Temperature (80–100°C), solvent (water or ethanol), and reaction time (12–24 hours).

Table 1 : Representative Yields from Analogous Syntheses

Starting MaterialProduct YieldConditionsReference
2,4-Difluoroaniline65%H2O, 90°C, 12 h
4-Fluorophenethylamine58%EtOH, H2SO4, reflux

Basic: How is the stereochemistry of the (1S)-configured ethyl group confirmed?

Answer:

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase to resolve enantiomers.
  • Optical rotation : Compare observed [α]D values with literature data for (S)-configured analogs (e.g., +15° to +25° in methanol) .
  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (if crystals are obtainable) .

Advanced: What methodologies resolve contradictions in reported biological activities of fluorinated pyrrolidone derivatives?

Answer:
Discrepancies often arise from substituent effects or assay variability . Strategies include:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., fluorophenyl position, alkyl chain length) and test against standardized assays (e.g., NCI-60 cancer cell panel) .
  • Meta-analysis : Compare IC50 values across studies using normalized protocols (e.g., MTT assay, 48 h exposure) .
  • Computational modeling : Use molecular docking to assess binding affinity to targets like HDACs or kinases, correlating with experimental data .

Example : A 2024 study found 1-(2,4-difluorophenyl) derivatives showed 10× higher cytotoxicity (IC50 = 2.1 µM) than mono-fluorinated analogs (IC50 = 22 µM) in MCF-7 cells .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies?

Answer:

  • Salt formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt.
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
  • Prodrug strategy : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with hydrolysis in vivo .

Table 2 : Solubility Data for Analogous Compounds

DerivativeSolubility (mg/mL)Solvent
Sodium salt12.5PBS (pH 7.4)
Ethyl ester0.8DMSO

Advanced: What spectroscopic techniques are critical for characterizing degradation products?

Answer:

  • LC-MS/MS : Identify hydrolytic or oxidative byproducts (e.g., lactam ring opening) with a C18 column and ESI ionization .
  • 1H/13C NMR : Monitor chemical shifts for lactam (δ ~2.5–3.5 ppm) and carboxylic acid (δ ~12 ppm) integrity .
  • IR spectroscopy : Track carbonyl peaks (C=O at ~1700 cm⁻¹ for pyrrolidone; ~1650 cm⁻¹ for degraded amides) .

Advanced: How do fluorophenyl substituent positions influence metabolic stability?

Answer:

  • Para-fluorine (4-F): Reduces CYP450-mediated metabolism due to electron-withdrawing effects, enhancing plasma half-life.
  • Ortho/meta-fluorine : May sterically hinder metabolic enzymes but increase lipophilicity (logP ~2.5 vs. ~1.8 for unsubstituted analogs) .
  • In vitro assays : Use human liver microsomes (HLM) with NADPH cofactor to measure t1/2.

Data : A 2023 study reported 4-fluorophenyl derivatives had t1/2 = 45 min in HLM vs. 12 min for non-fluorinated analogs .

Basic: What are the best practices for storing this compound?

Answer:

  • Storage : -20°C under argon in amber vials to prevent photodegradation.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition (<5% degradation acceptable) .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Heat-shock treated lysates to confirm binding to putative targets (e.g., HDACs) .
  • Knockdown/knockout models : Use CRISPR/Cas9 to silence target genes and assess loss of compound activity .
  • Fluorescent probes : Develop BODIPY-labeled analogs for live-cell imaging .

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